molecular formula C17H21N3O B12038611 N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide

Cat. No.: B12038611
M. Wt: 283.37 g/mol
InChI Key: NIZAZRPGGILRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C17H21N3O and a molecular weight of 283.376 g/mol . This compound is known for its unique structure, which includes a dimethylamino group attached to a benzylamine moiety, further connected to a phenylacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide has been investigated for its potential use as an active pharmaceutical ingredient (API). Its structural characteristics suggest it may possess significant biological activity, particularly against certain diseases.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of similar compounds, such as N-(2-aminoethyl)-N-phenyl benzamides. These compounds demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, one derivative exhibited an in vitro half-maximal effective concentration (EC50) of 0.001 μM and was effective in vivo at a dosage of 50 mg/kg . While specific data on this compound is limited, its analogs suggest a promising avenue for antiparasitic drug development.

Interaction with Enzymes

Compounds with similar structures have been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. For example, some analogs exhibited significant activity on the CYP3A4 enzyme, which could affect their pharmacokinetics and safety profiles . Understanding these interactions can help in designing safer and more effective derivatives.

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

  • Case Study 1 : A study identified a benzamide derivative that cured 2 out of 3 mice infected with Trypanosoma brucei when administered orally. This highlights the potential for developing effective treatments based on similar structural frameworks .
  • Case Study 2 : Research into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, including good brain permeability, which is essential for treating central nervous system infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is unique due to its combination of a dimethylamino group, benzylamine moiety, and phenylacetamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Biological Activity

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antibacterial and anticancer domains. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound's structure features a dimethylamino group attached to a benzyl moiety, which is further linked to an acetamide group. This structural configuration is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity
    • Several studies have reported the antibacterial efficacy of compounds with similar amide structures. For instance, derivatives containing thiazole moieties demonstrated promising activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .
    • The minimum effective concentration (EC50) values for these compounds indicate significant antibacterial potential, with some derivatives showing effects at concentrations as low as 100 μg/mL .
  • Anticancer Activity
    • Research has indicated that compounds with similar structural characteristics exhibit notable cytotoxic effects against cancer cell lines. For example, certain derivatives have shown potent anticancer activity against A549 lung cancer cells, with reductions in cell viability observed .
    • The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring can enhance anticancer efficacy .
  • Antiparasitic Activity
    • Compounds analogous to this compound have also been evaluated for their antiparasitic properties. Notably, certain derivatives demonstrated high potency against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis .

Case Study 1: Antibacterial Efficacy

A study explored the antibacterial properties of a series of N-phenylacetamide derivatives. The research revealed that compounds exhibited varying degrees of activity against Xoo, with some derivatives causing significant morphological changes in bacterial cells as observed through scanning electron microscopy (SEM). The SEM images indicated cell membrane damage at higher concentrations, suggesting a mechanism of action that disrupts cellular integrity .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a derivative structurally related to this compound was shown to reduce the viability of A549 cells significantly. The study highlighted that specific substitutions on the phenyl ring could enhance cytotoxicity while maintaining selectivity towards cancer cells over non-cancerous cells .

Table 1: Antibacterial Activity of Related Compounds

Compound NameEC50 (μg/mL)Bacterial StrainMorphological Changes Observed
Compound A100Xanthomonas oryzaeMembrane deformation
Compound B200Xanthomonas axonopodisCell lysis
Compound C50Xanthomonas citriSurface irregularities

Table 2: Anticancer Activity Against A549 Cells

Compound NameIC50 (μM)Cell Viability (%)Selectivity Index
Compound D530>10
Compound E225>15
Compound F1040>5

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)phenyl]methylamino]phenyl]acetamide

InChI

InChI=1S/C17H21N3O/c1-13(21)19-16-8-6-15(7-9-16)18-12-14-4-10-17(11-5-14)20(2)3/h4-11,18H,12H2,1-3H3,(H,19,21)

InChI Key

NIZAZRPGGILRGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.